molecular formula C11H8FNO B13179281 4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

Cat. No.: B13179281
M. Wt: 189.19 g/mol
InChI Key: PNWREVRYFIBOMK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indene Derivative: The initial step involves the synthesis of an indene derivative through a cyclization reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction using peracids like m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine], 4-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine].

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

7-fluorospiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H8FNO/c12-9-3-1-2-8-7(9)4-5-11(8)10(6-13)14-11/h1-3,10H,4-5H2

InChI Key

PNWREVRYFIBOMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)C#N)C3=C1C(=CC=C3)F

Origin of Product

United States

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